6-Phenylsulfanyl-pyridine-3-carbaldehyde

Description

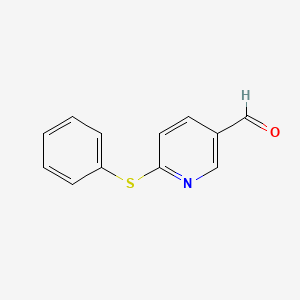

6-Phenylsulfanyl-pyridine-3-carbaldehyde is a pyridine-based compound featuring a phenylsulfanyl (C₆H₅S-) substituent at the 6-position and a carbaldehyde (-CHO) group at the 3-position of the pyridine ring. This structure imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis and medicinal chemistry. The phenylsulfanyl group enhances electron density at the pyridine ring via resonance, while the aldehyde functionality offers reactivity for nucleophilic additions or condensations. Applications include its use as a precursor for pharmaceuticals, ligands for metal complexes, or building blocks for heterocyclic frameworks .

Properties

Molecular Formula |

C12H9NOS |

|---|---|

Molecular Weight |

215.27 g/mol |

IUPAC Name |

6-phenylsulfanylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C12H9NOS/c14-9-10-6-7-12(13-8-10)15-11-4-2-1-3-5-11/h1-9H |

InChI Key |

PZTNXOIFMPCOKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NC=C(C=C2)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 6-Phenylsulfanyl-pyridine-3-carbaldehyde, the following structurally related pyridine-3-carbaldehyde derivatives are analyzed:

Substituent Effects on Electronic Properties

| Compound Name | Substituent at 6-Position | Electronic Effect on Pyridine Ring | Reactivity of Aldehyde Group |

|---|---|---|---|

| This compound | C₆H₅S- | Electron-donating (resonance) | Moderate nucleophilic activity |

| 6-(3-Trifluoromethylphenyl)pyridine-3-carbaldehyde | CF₃C₆H₄- | Electron-withdrawing (inductive) | Enhanced electrophilicity |

| 6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde | CF₃O-C₆H₄- | Electron-withdrawing (inductive) | High electrophilicity |

Key Findings :

- The phenylsulfanyl group in This compound stabilizes the pyridine ring via resonance, contrasting with the electron-withdrawing effects of trifluoromethyl (CF₃) or trifluoromethoxy (CF₃O) groups in analogs .

- The aldehyde group in the trifluoromethyl-substituted derivatives exhibits higher electrophilicity due to reduced electron density at the pyridine ring, favoring reactions like Schiff base formation .

Comparison with 2-Formylpyridine Thiosemicarbazone () :

- 2-Formylpyridine thiosemicarbazone features a thiosemicarbazone (-NH-CS-NH₂) group instead of a phenylsulfanyl substituent. This structural difference enables strong metal coordination (e.g., Fe²⁺/³⁺, Cu²⁺), forming stable complexes with antitumor activity .

- In contrast, This compound lacks the thiosemicarbazone moiety, limiting its direct metal-binding capacity. However, the sulfur atom in the phenylsulfanyl group may weakly coordinate to soft metals (e.g., Pd, Pt) in catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.